![molecular formula C9H8ClN3 B2512860 4-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 112738-17-7](/img/structure/B2512860.png)
4-(4-chloro-1H-pyrazol-1-yl)aniline
Overview
Description
“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 112738-17-7 . It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-(4-chloro-1H-pyrazol-1-yl)aniline” is 1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a powder at room temperature . It has a molecular weight of 193.64 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
4-(4-chloro-1H-pyrazol-1-yl)aniline has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on 4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives to justify their potent in vitro antipromastigote activity . These studies have shown that compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anticancer Activities
4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives have shown effective tumor growth inhibitory effects in LNCaP xenograft studies . This work provides a new chemical scaffold for AR antagonists and offers a new perspective for the development of PCa treatment .
Antimicrobial Activities
4-(4-chloro-1H-pyrazol-1-yl)aniline has been used in the synthesis of coumarin-substituted hydrazone derivatives, which have shown antimicrobial activity against a range of bacteria . These include Gram-positive bacteria such as S. aureus and B. subtilis, and Gram-negative bacteria such as Escherichia coli, E. aerogenes, A. baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
Safety and Hazards
Future Directions
Pyrazole derivatives, including “4-(4-chloro-1H-pyrazol-1-yl)aniline”, have promising agro-chemical, fluorescent, and biological properties . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
The exact mode of action of 4-(4-chloro-1H-pyrazol-1-yl)aniline Pyrazole derivatives are known to form pyrazolium ions upon addition of protons, which can facilitate electrophilic attack at certain carbon atoms . This could potentially influence the interaction of 4-(4-chloro-1H-pyrazol-1-yl)aniline with its targets.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
The molecular and cellular effects of 4-(4-chloro-1H-pyrazol-1-yl)aniline Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMRSBPRLSTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-1H-pyrazol-1-yl)aniline | |
CAS RN |
112738-17-7 | |
Record name | 4-(4-chloro-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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